3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline is a chemical compound that features a chlorinated phenyl group and a thiadiazole ring
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target janus kinases (jaks) and signal transducer and activator of transcription proteins (stats), which are critical in immune cell signaling .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target proteins .
Biochemical Pathways
Compounds with similar structures have been known to affect the jak-stat signaling pathway, which is fundamental in innate immunity, inflammation, and hematopoiesis .
Result of Action
Compounds with similar structures have shown anticancer effects in certain cell lines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline typically involves the reaction of 3-chloroaniline with 5-chloro-1,2,3-thiadiazole-4-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-2-methylphenyl)-1,1-dimethylurea
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole
- 5-(2-chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline is unique due to its specific combination of a chlorinated phenyl group and a thiadiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-N-[(5-chlorothiadiazol-4-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S/c10-6-2-1-3-7(4-6)12-5-8-9(11)15-14-13-8/h1-4,12H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXRGXHFMFBFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC2=C(SN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.